molecular formula C21H26N6 B12236369 2-(4-{2-tert-butyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyridine-3-carbonitrile

2-(4-{2-tert-butyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyridine-3-carbonitrile

Cat. No.: B12236369
M. Wt: 362.5 g/mol
InChI Key: JSVHBXNPMXFUMA-UHFFFAOYSA-N
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Description

2-(4-{2-tert-butyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyridine-3-carbonitrile is a complex organic compound that features a unique structure combining a pyridine ring, a piperazine ring, and a cyclopenta[d]pyrimidine moiety

Preparation Methods

The synthesis of 2-(4-{2-tert-butyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyridine-3-carbonitrile typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the cyclopenta[d]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the piperazine ring: This step involves the reaction of the cyclopenta[d]pyrimidine derivative with piperazine under suitable conditions.

    Attachment of the pyridine ring: The final step involves the coupling of the piperazine derivative with a pyridine-3-carbonitrile derivative.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.

Chemical Reactions Analysis

2-(4-{2-tert-butyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and pyridine rings.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(4-{2-tert-butyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyridine-3-carbonitrile has several scientific research applications:

    Medicinal Chemistry: This compound may be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Materials Science: The unique structure of this compound makes it a candidate for use in the development of novel materials with specific properties, such as conductivity or fluorescence.

    Biological Research: It can be used as a tool compound to study biological pathways and mechanisms, particularly those involving the piperazine and pyrimidine moieties.

Mechanism of Action

The mechanism of action of 2-(4-{2-tert-butyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyridine-3-carbonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as receptors or enzymes, and modulating their activity. The pathways involved could include signal transduction pathways, metabolic pathways, or other cellular processes.

Comparison with Similar Compounds

Similar compounds to 2-(4-{2-tert-butyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyridine-3-carbonitrile include:

These compounds share structural similarities but differ in specific functional groups and substituents, which can affect their chemical properties and applications. The uniqueness of this compound lies in its combination of the cyclopenta[d]pyrimidine, piperazine, and pyridine rings, which may confer unique biological and chemical properties.

Properties

Molecular Formula

C21H26N6

Molecular Weight

362.5 g/mol

IUPAC Name

2-[4-(2-tert-butyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile

InChI

InChI=1S/C21H26N6/c1-21(2,3)20-24-17-8-4-7-16(17)19(25-20)27-12-10-26(11-13-27)18-15(14-22)6-5-9-23-18/h5-6,9H,4,7-8,10-13H2,1-3H3

InChI Key

JSVHBXNPMXFUMA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC2=C(CCC2)C(=N1)N3CCN(CC3)C4=C(C=CC=N4)C#N

Origin of Product

United States

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